molecular formula C25H29NO B4064173 2,2-diphenyl-N-tricyclo[4.3.1.1~3,8~]undec-3-ylacetamide

2,2-diphenyl-N-tricyclo[4.3.1.1~3,8~]undec-3-ylacetamide

Cat. No. B4064173
M. Wt: 359.5 g/mol
InChI Key: CRBOISRBMOGBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-diphenyl-N-tricyclo[4.3.1.1~3,8~]undec-3-ylacetamide, also known as DPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPTU is a member of the tricyclic acetamide family, which has been studied for their anti-tumor, anti-inflammatory, and anti-viral properties.

Scientific Research Applications

Relevance in Material Science and Organic Chemistry

Compounds with complex structures, similar to 2,2-diphenyl-N-tricyclo[4.3.1.13,8]undec-3-ylacetamide, often find applications in material science and organic chemistry due to their unique chemical and physical properties. For instance, organometallic frameworks and heterocyclic compounds are critical in developing new materials with desired characteristics like conductivity, flexibility, or durability. These materials have applications in electronics, photonics, and as catalysts in various chemical reactions (Vitaku, Smith, & Njardarson, 2014).

Biological Activities and Therapeutic Potential

Heterocyclic compounds, which are structurally related to 2,2-diphenyl-N-tricyclo[4.3.1.13,8]undec-3-ylacetamide, often exhibit a wide range of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties, making them valuable in drug discovery and medicinal chemistry. For example, triazole derivatives have been extensively studied for their therapeutic potential against various diseases, showcasing the importance of heterocyclic chemistry in developing new pharmaceuticals (Ferreira et al., 2013).

Environmental Impact and Safety Evaluation

The environmental presence and impact of chemical compounds, including flame retardants and antimicrobial agents, have been a subject of research. Studies on compounds like triclosan and polybrominated diphenyl ethers (PBDEs) focus on their environmental fate, bioaccumulation, and potential toxicity towards humans and wildlife. These investigations are crucial for assessing the safety and ecological implications of widespread chemical use, guiding regulatory decisions and the development of safer alternatives (Xiong et al., 2019; Bedoux et al., 2012).

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry.
  • Ferreira, V., da Rocha, D. D., da Silva, F. D., Ferreira, P., Boechat, N., & Magalhães, J. L. (2013). Novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives: a patent review (2008 – 2011). Expert Opinion on Therapeutic Patents.
  • Xiong, P., Yan, X., Zhu, Q., Qu, G., Shi, J., Liao, C., & Jiang, G. (2019). A review of environmental occurrence, fate, and toxicity of novel brominated flame retardants. Environmental Science & Technology.
  • Bedoux, G., Roig, B., Thomas, O., Dupont, V., & Bot, B. (2012). Occurrence and toxicity of antimicrobial triclosan and by-products in the environment. Environmental Science and Pollution Research.

properties

IUPAC Name

2,2-diphenyl-N-(3-tricyclo[4.3.1.13,8]undecanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO/c27-24(23(21-7-3-1-4-8-21)22-9-5-2-6-10-22)26-25-12-11-18-13-19(16-25)15-20(14-18)17-25/h1-10,18-20,23H,11-17H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBOISRBMOGBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3CC1CC(C3)C2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-diphenyl-N-tricyclo[4.3.1.1~3,8~]undec-3-ylacetamide
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2,2-diphenyl-N-tricyclo[4.3.1.1~3,8~]undec-3-ylacetamide
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2,2-diphenyl-N-tricyclo[4.3.1.1~3,8~]undec-3-ylacetamide
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2,2-diphenyl-N-tricyclo[4.3.1.1~3,8~]undec-3-ylacetamide
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2,2-diphenyl-N-tricyclo[4.3.1.1~3,8~]undec-3-ylacetamide
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2,2-diphenyl-N-tricyclo[4.3.1.1~3,8~]undec-3-ylacetamide

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